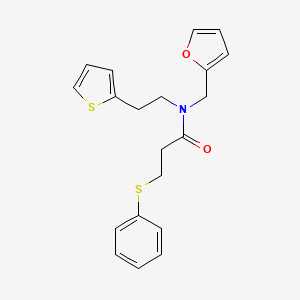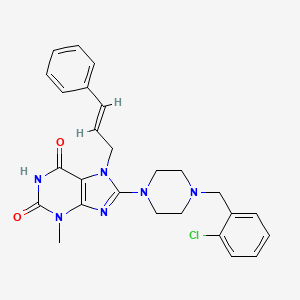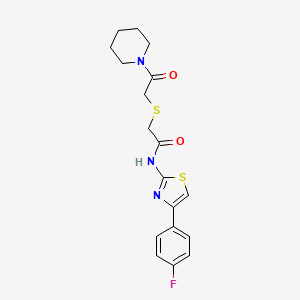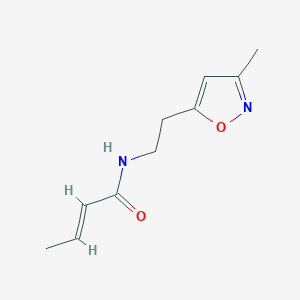![molecular formula C15H12F3NO2 B2455421 1-[3-(4-Methoxyphenyl)-5-(trifluormethyl)-2-pyridinyl]-1-ethanon CAS No. 882747-80-0](/img/structure/B2455421.png)
1-[3-(4-Methoxyphenyl)-5-(trifluormethyl)-2-pyridinyl]-1-ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone” is a chemical compound with the molecular formula C15H12F3NO2 . It’s important to note that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridinyl ring, a trifluoromethyl group, and a methoxyphenyl group . The presence of these groups can significantly influence the compound’s properties and reactivity.Wirkmechanismus
1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. By inhibiting this enzyme, 1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects
1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone has been shown to have a number of biochemical and physiological effects. In addition to its antiviral properties, 1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone has been shown to have anti-inflammatory and antioxidant effects. 1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a valuable tool for researchers studying HIV/AIDS and other diseases. However, 1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone also has some limitations. It can be toxic at high doses, and its effects on other cellular processes are not well understood.
Zukünftige Richtungen
There are a number of future directions for research on 1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone. One area of interest is the development of new NNRTIs that are more effective and less toxic than 1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone. Another area of interest is the use of 1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone in combination with other drugs for the treatment of HIV/AIDS. Finally, 1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone has shown promise in the treatment of other diseases such as cancer and Alzheimer's disease, and further research is needed to explore these potential applications.
Synthesemethoden
1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid to form a key intermediate. This intermediate is then reacted with 2-chloropyridine in the presence of a base to form 1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone.
Wissenschaftliche Forschungsanwendungen
Modulator des store-gesteuerten Ca²⁺-Einstroms (SOCE)
SKF-96365 ist ein bekannter Inhibitor des CRAC-Kanals (Ca²⁺-Freisetzung-aktivierter Ca²⁺-Kanal), der für den store-gesteuerten Ca²⁺-Einstrom (SOCE) unerlässlich ist. SOCE tritt auf, wenn die Ca²⁺-Speicher des endoplasmatischen Retikulums (ER) erschöpft sind, was zu einem Calciumeinstrom in das Zytoplasma führt. Dieser Prozess reguliert verschiedene zelluläre Funktionen, darunter Zellproliferation, Differenzierung, Apoptose und Genexpression .
Forschung zu Brustkrebs
In einem Mausmodell von Brustkrebs zeigte SKF-96365 vielversprechende Effekte, indem es die Metastasierung von Tumoren verhinderte. Seine hemmende Wirkung auf SOCE-Kanäle kann zur Kontrolle des Verhaltens von Krebszellen und der metastatischen Ausbreitung beitragen .
Heterocyclische Chemie und medizinische Anwendungen
Heterocyclen, die Stickstoff enthalten, wie SKF-96365, haben vielseitige Anwendungen in der synthetischen Chemie. Die 1,2,3-Triazol-Einheit der Verbindung trägt zu ihrer biologischen Bedeutung bei. Forscher erforschen weiterhin ihr Potenzial als Arzneimittel .
Antitumoreigenschaften
Obwohl SKF-96365 nicht ausschließlich für Antitumorzwecke untersucht wurde, machen seine strukturellen Merkmale ihn zu einem interessanten Kandidaten für weitere Untersuchungen. Sein Potenzial als Antitumormittel erfordert die Erforschung in präklinischen und klinischen Studien .
Calcium-Signalgebung und Zellphysiologie
Das Verständnis von Calcium-Signalwegen ist entscheidend für die Entschlüsselung zellulärer Reaktionen. Die Rolle von SKF-96365 bei der Modulation des intrazellulären Calciumspiegels liefert wertvolle Erkenntnisse in die Zellphysiologie und Krankheitsmechanismen .
Arzneimittelentwicklung und zielgerichtete Therapien
Forscher sind bestrebt, neue Medikamente zu entwickeln, die auf bestimmte zelluläre Prozesse abzielen. Die Fähigkeit von SKF-96365, SOCE-Kanäle zu modulieren, macht es zu einem potenziellen Leitstoff für die Arzneimittelentwicklung, insbesondere bei Krankheiten, bei denen eine Calciumdysregulation eine zentrale Rolle spielt .
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9(20)14-13(7-11(8-19-14)15(16,17)18)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNDKFHBXPCBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-9H-xanthene-9-carboxamide](/img/structure/B2455341.png)

![2-Cyclopropyl-5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2455346.png)


![2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2455351.png)

![4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B2455354.png)



